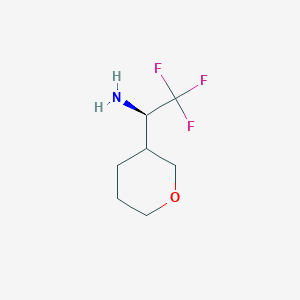

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine

Description

The compound "(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-yl)ethan-1-amine" is a chiral amine featuring a trifluoromethyl group and a tetrahydro-2H-pyran (THP) ring. The THP ring (a six-membered oxygen-containing heterocycle) at the 3-position and the stereogenic R-configuration at the amine-bearing carbon define its structural uniqueness.

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-2-1-3-12-4-5/h5-6H,1-4,11H2/t5?,6-/m1/s1 |

InChI Key |

YXTAPHVTDKXUOJ-PRJDIBJQSA-N |

Isomeric SMILES |

C1CC(COC1)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1CC(COC1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Tetrahydropyran derivatives (e.g., tetrahydro-2H-pyran-3-ol or tetrahydro-2H-pyran-3-yl halides) serve as the core ring system precursors.

- Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates are employed to introduce the -CF3 group.

- Chiral amine precursors or chiral catalysts are used to ensure the (1R) stereochemistry.

Typical Reaction Conditions

- Reactions are conducted under inert atmospheres (e.g., nitrogen or argon) to avoid side reactions.

- Temperature control is critical, often performed at low to moderate temperatures to optimize yield and stereoselectivity.

- Use of continuous flow reactors in industrial settings enhances reproducibility and scalability.

Detailed Preparation Methods

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of tetrahydropyran-3-yl intermediate | Starting from tetrahydro-2H-pyran-3-ol or halide | Provides the cyclic scaffold with a functional group for further modification |

| 2 | Introduction of trifluoromethyl group | Reaction with trifluoromethyl iodide or trifluoromethyl sulfonates under nucleophilic substitution or addition conditions | Incorporates the -CF3 group adjacent to the ring |

| 3 | Formation of the chiral amine | Use of chiral amine synthesis methods such as asymmetric reductive amination or chiral auxiliary-mediated substitution | Achieves the (1R) stereochemistry at the amine-bearing carbon |

| 4 | Conversion to hydrochloride salt (optional) | Treatment with HCl in suitable solvents | Stabilizes the compound for isolation and characterization |

Example Synthetic Procedure (Literature-Inspired)

Synthesis of the tetrahydropyran intermediate:

The tetrahydropyran-3-yl alcohol is converted into a suitable leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution.Trifluoromethylation:

The intermediate is reacted with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base and a catalyst to introduce the trifluoromethyl group at the α-position relative to the ring.Chiral amine formation:

The trifluoromethylated intermediate undergoes reductive amination with ammonia or a primary amine source under chiral catalyst conditions to yield the (1R)-configured amine.Isolation and purification:

The free amine is converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl, followed by crystallization or chromatography.

Analytical and Characterization Data

| Parameter | Data |

|---|---|

| Molecular Weight | 219.63 g/mol (HCl salt) |

| NMR Analysis | Characteristic peaks confirming trifluoromethyl group and tetrahydropyran ring; chiral center verified by coupling constants |

| Mass Spectrometry | Molecular ion peak consistent with C7H13ClF3NO |

| Optical Rotation | Confirms (1R) stereochemistry |

| Purity | >95% by HPLC or GC analysis |

Research Findings and Optimization

- Stereoselectivity: The use of chiral catalysts or auxiliaries is crucial to achieving high enantiomeric excess for the (1R) isomer.

- Yield Optimization: Temperature and solvent choice significantly affect the yield; inert atmosphere prevents oxidative side reactions.

- Scalability: Continuous flow synthesis methods have been reported to improve reproducibility and throughput in industrial applications.

- Reactivity: The trifluoromethyl group enhances the compound’s stability and biological activity, making the preparation method critical for medicinal chemistry applications.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Starting Material | Tetrahydropyran derivatives | Readily available cyclic scaffold | Requires functionalization for substitution |

| Trifluoromethylation | Use of trifluoromethyl iodide or sulfonates | Efficient introduction of -CF3 group | Handling of reactive reagents, control of regioselectivity |

| Chiral Amine Formation | Asymmetric reductive amination or chiral auxiliaries | High stereoselectivity | Requires optimized catalysts and conditions |

| Salt Formation | HCl treatment to form hydrochloride salt | Improved stability and handling | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The tetrahydropyran ring provides structural stability and specificity in binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Ring Variations

a. Tetrahydrofuran (THF) Derivatives

- Compound: (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine (CAS: 2089682-21-1) Structure: Five-membered THF ring (vs. six-membered THP in the target compound). Molecular Formula: C₆H₁₀F₃NO (MW: 169.14 g/mol). Key Differences: Smaller ring size increases ring strain and reduces conformational flexibility compared to THP. This may enhance reactivity but reduce stability .

b. Oxetane Derivatives

- Compound: (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride (CAS: 2089671-41-8) Structure: Four-membered oxetane ring. Molecular Formula: C₅H₉ClF₃NO (MW: 191.58 g/mol). Key Differences: The oxetane’s high ring strain may improve metabolic stability and solubility. The hydrochloride salt enhances water solubility compared to free amines .

c. Tetrahydro-2H-pyran-4-yl Isomer

- Compound: (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride (CAS: 1821813-96-0) Structure: THP ring substitution at the 4-position (vs. 3-position in the target compound). Molecular Formula: C₇H₁₃ClF₃NO (MW: 219.63 g/mol). Key Differences: The 4-substituted isomer may exhibit distinct steric and electronic interactions in biological systems. The S-enantiomer (vs. R) could alter binding affinity to chiral targets .

Fluorine Substitution Patterns

a. Trifluoro vs. Difluoro Analogs

- Compound: (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethan-1-amine hydrochloride Structure: Difluoro substitution (vs. trifluoro in the target compound). Molecular Formula: C₆H₁₂ClF₂NO (MW: 187.62 g/mol). Key Differences: Reduced electron-withdrawing effect may increase amine basicity and alter pharmacokinetic properties .

b. Aromatic Fluorine Derivatives

- Compound: (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine Structure: Fluorophenyl group replaces THP ring. Molecular Formula: C₈H₇F₄N (MW: 193.15 g/mol).

Stereochemical Comparisons

Research Implications

- Biological Activity : The THP ring’s size and substitution position may influence interactions with enzymes or receptors, while the trifluoromethyl group enhances metabolic resistance .

- Synthetic Challenges : Enantioselective synthesis of the R-configuration requires chiral catalysts or resolving agents, as seen in analogs like the oxetane derivative .

- Pharmacokinetics : Hydrochloride salts (e.g., in oxetane and THP-4-yl analogs) improve solubility but may require formulation adjustments for in vivo studies .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine is a compound with the molecular formula . This compound is characterized by a trifluoromethyl group and a tetrahydropyran moiety, which contribute to its unique chemical properties. The biological activity of this compound is an area of interest due to its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The structural formula of this compound can be represented as follows:

- Molecular Formula :

- SMILES Notation : C1CC(COC1)C(C(F)(F)F)N

- InChI Key : YXTAPHVTDKXUOJ-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is limited, with no extensive literature directly available on its pharmacological effects or mechanisms of action. However, its structural features suggest potential interactions with biological targets.

Given the presence of the amine functional group and the trifluoromethyl substituent, this compound may exhibit:

- Neurotransmitter Modulation : Amines are commonly involved in neurotransmitter systems. The trifluoromethyl group may enhance metabolic stability and lipophilicity.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.

Predicted Collision Cross Section (CCS)

The following table summarizes the predicted collision cross sections for various adducts of this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 184.09438 | 143.3 |

| [M+Na]+ | 206.07632 | 149.3 |

| [M+NH4]+ | 201.12092 | 148.9 |

| [M+K]+ | 222.05026 | 145.7 |

| [M-H]- | 182.07982 | 141.2 |

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related compounds have been studied for their biological activities:

- Anticancer Properties : Research indicates that similar heterocyclic compounds can inhibit key signaling pathways in cancer cells. For instance, compounds containing tetrahydropyran rings have been noted for their ability to interfere with tumor growth via PI3K/Akt signaling pathways .

- Neuropharmacological Effects : Compounds with amine functionalities are often investigated for their roles in modulating neurotransmitter systems. The potential for this compound to act as a neurotransmitter modulator warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.